![molecular formula C11H16ClNO2 B13978001 1-Chloro-3-[(4-methoxyphenyl)methylamino]propan-2-ol](/img/structure/B13978001.png)
1-Chloro-3-[(4-methoxyphenyl)methylamino]propan-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Chloro-3-[(4-methoxyphenyl)methylamino]propan-2-ol is an organic compound with a complex structure that includes a chloro group, a methoxyphenyl group, and a methylamino group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-Chloro-3-[(4-methoxyphenyl)methylamino]propan-2-ol typically involves multiple steps. One common method includes the reaction of 4-methoxybenzylamine with epichlorohydrin under basic conditions to form the intermediate, followed by further reactions to introduce the chloro group and the hydroxyl group.
Industrial Production Methods
Industrial production methods for this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of specific catalysts, controlled temperatures, and pressures to ensure efficient synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
1-Chloro-3-[(4-methoxyphenyl)methylamino]propan-2-ol can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The chloro group can be reduced to form a corresponding hydrocarbon.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN).
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of hydrocarbons.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
1-Chloro-3-[(4-methoxyphenyl)methylamino]propan-2-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme interactions.
Medicine: Investigated for its potential therapeutic properties, such as acting as a precursor to pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-Chloro-3-[(4-methoxyphenyl)methylamino]propan-2-ol involves its interaction with specific molecular targets. The chloro group and the hydroxyl group can participate in hydrogen bonding and other interactions with enzymes or receptors, influencing their activity. The methoxyphenyl group can also contribute to the compound’s overall binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Chloro-1-(4-methoxyphenyl)propan-1-one: Similar structure but lacks the methylamino group.
1-Chloro-3-(4-methoxyphenyl)propan-2-ol: Similar structure but lacks the methylamino group.
Uniqueness
1-Chloro-3-[(4-methoxyphenyl)methylamino]propan-2-ol is unique due to the presence of both the methylamino group and the methoxyphenyl group, which can influence its reactivity and interactions with biological targets
Propriétés
Formule moléculaire |
C11H16ClNO2 |
|---|---|
Poids moléculaire |
229.70 g/mol |
Nom IUPAC |
1-chloro-3-[(4-methoxyphenyl)methylamino]propan-2-ol |
InChI |
InChI=1S/C11H16ClNO2/c1-15-11-4-2-9(3-5-11)7-13-8-10(14)6-12/h2-5,10,13-14H,6-8H2,1H3 |
Clé InChI |
HNJOCEAUEPLIAL-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=C(C=C1)CNCC(CCl)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


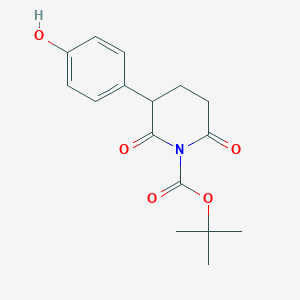

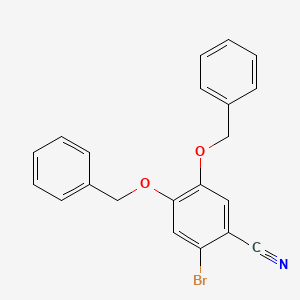
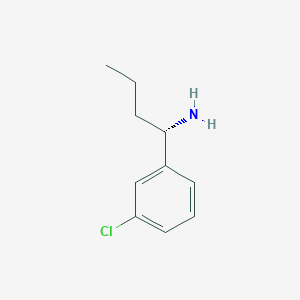
![benzyl N-[(2-hydroxynaphthalen-1-yl)-phenylmethyl]carbamate](/img/structure/B13977942.png)

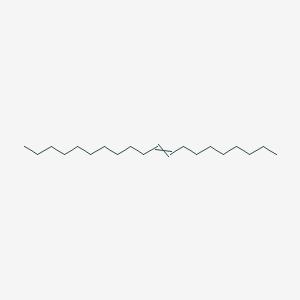

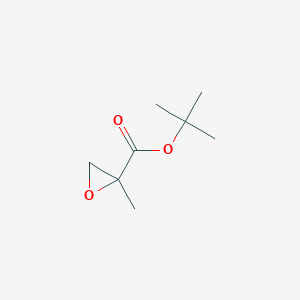

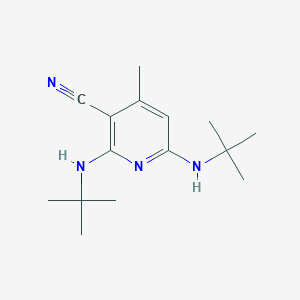
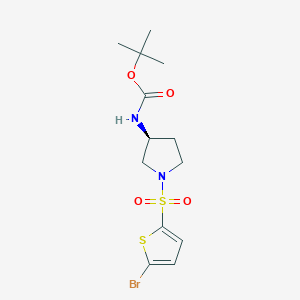
![11H-[1,3,5]triazepino[3,2-a]benzimidazole](/img/structure/B13977991.png)

